1-(benzylsulfonyl)-4-chloro-1H-pyrazole
Description
1-(Benzylsulfonyl)-4-chloro-1H-pyrazole is a pyrazole derivative featuring a benzylsulfonyl group (-SO₂-C₆H₅CH₂) at position 1 and a chlorine atom at position 4 of the pyrazole ring. The benzylsulfonyl moiety enhances stability and solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, as observed in related compounds .
Properties
IUPAC Name |
1-benzylsulfonyl-4-chloropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c11-10-6-12-13(7-10)16(14,15)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKQKEYQUWPYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
Pyrazole derivatives vary significantly based on substituents, which influence their physicochemical properties and reactivity. Below is a comparative analysis:
Table 1: Key Properties of Selected Pyrazole Derivatives
*Calculated molecular weight; solubility inferred from benzylsulfonyl analogs .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 4-nitrophenylsulfonyl derivatives (e.g., ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to benzylsulfonyl or fluorophenylsulfonyl groups.
Steric Considerations:
Stability and Reactivity
- Nitro Derivatives: Compounds like 4-chloro-1-(4-nitrophenylsulfonyl)-1H-pyrazole are prone to decomposition under reducing conditions due to the nitro group, whereas benzylsulfonyl analogs are more stable.
- Bromoethyl Derivatives: The bromine atom in 1-(2-bromoethyl)-4-chloro-1H-pyrazole serves as a leaving group, making it reactive in alkylation or cross-coupling reactions.
Solubility and Handling
- The benzylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) , facilitating use in solution-phase synthesis.
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